molecular formula C20H19ClN2O3 B2361220 Ethyl 7-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate CAS No. 1189477-30-2

Ethyl 7-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate

Cat. No. B2361220
CAS RN: 1189477-30-2
M. Wt: 370.83
InChI Key: JYKMGKXCKXZRAX-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate, also known as CCG-1423, is a small molecule inhibitor that has been widely used in scientific research. It is a synthetic compound that was first discovered in 2005 and has since been extensively studied for its potential applications in various fields.

Scientific Research Applications

Synthesis and Characterization

Ethyl 7-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate and its derivatives are often synthesized in various chemical reactions for research purposes. A study by Bao-an et al. (2012) described the synthesis of a related compound, Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, using the Gould-Jacobs reaction under microwave-assistance and aluminum metal as a catalyst, achieving a high yield of 94.2% (Song Bao-an, 2012).

Structural and Antimicrobial Studies

These compounds are often subject to structural analysis and potential antimicrobial applications. For instance, structural activity relationships of similar antibacterial monosubstituted compounds have been studied, focusing on their efficacy against Gram-positive and Gram-negative bacteria (Koga et al., 1980). Additionally, Farrayeh et al. (2013) explored heterocycles fused onto 4-oxoquinoline-3-carboxylic acid, highlighting their potential antifungal activity against C. albicans (Batool A. Farrayeh et al., 2013).

Anticancer Potential

Facchinetti et al. (2015) synthesized a series of ethyl (substituted)phenyl-4-oxothiazolidin-3-yl)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylates, assessing their potential as anticancer agents. Although they found that the compounds did not exhibit activity at certain concentrations against various cancer cell lines, these studies contribute to the understanding of the structural requirements for anticancer activity (V. Facchinetti et al., 2015).

Pharmacological Properties

Studies have also been conducted to evaluate the pharmacological properties of similar compounds. Gündüz et al. (2008) synthesized derivatives of ethyl 4-(dichlorophenyl)-2,7-dimethyl-5-oxo-l,4,5,6,7,8-hexahydroquinoline-3-carboxylates and evaluated their myorelaxant and potassium channel opening activities, indicating potential therapeutic applications (M. Gündüz et al., 2008).

Spectral Properties

The spectral properties of these compounds have also been a subject of research. Galunov et al. (2003) investigated the spectral properties of new derivatives, highlighting their bright fluorescence and potential as fluorescent markers for biomedical applications (N. Galunov et al., 2003).

properties

IUPAC Name

ethyl 7-chloro-2-oxo-4-(2-phenylethylamino)-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3/c1-2-26-20(25)17-18(22-11-10-13-6-4-3-5-7-13)15-9-8-14(21)12-16(15)23-19(17)24/h3-9,12H,2,10-11H2,1H3,(H2,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYKMGKXCKXZRAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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